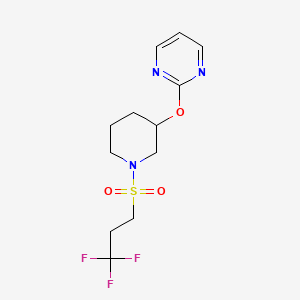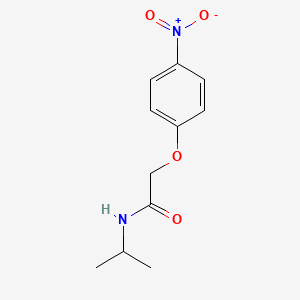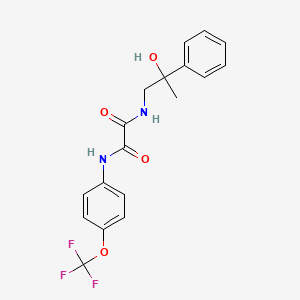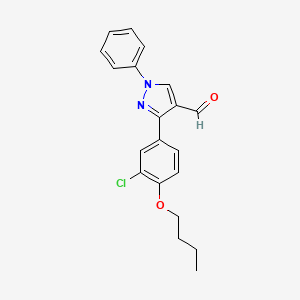![molecular formula C13H19NO4 B2365083 N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide CAS No. 2411276-67-8](/img/structure/B2365083.png)
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide, commonly known as HDAC inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. HDAC inhibitors are a class of compounds that inhibit the activity of histone deacetylases (HDACs), which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression.
Mécanisme D'action
HDAC inhibitors work by inhibiting the activity of N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide, which leads to the acetylation of histones. Acetylation of histones leads to the loosening of chromatin structure, allowing for the transcription of genes that are normally repressed. This leads to the activation of tumor suppressor genes and the repression of oncogenes, leading to the death of cancer cells.
Biochemical and Physiological Effects
HDAC inhibitors have been shown to have a wide range of biochemical and physiological effects. They have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. They have also been shown to modulate the immune system, leading to the activation of T cells and the production of cytokines. HDAC inhibitors have also been shown to have anti-inflammatory effects, making them potentially useful in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HDAC inhibitors in lab experiments are that they are relatively easy to synthesize and purify, and they have a wide range of potential applications. The limitations of using HDAC inhibitors in lab experiments are that they can be toxic to non-cancerous cells, leading to unwanted side effects. They can also be difficult to administer in vivo, as they have poor bioavailability and can be rapidly metabolized.
Orientations Futures
There are many future directions for the study of HDAC inhibitors. One direction is to develop more potent and selective inhibitors that have fewer side effects. Another direction is to investigate the role of HDAC inhibitors in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, there is a need to investigate the mechanisms of resistance to HDAC inhibitors, as this can limit their effectiveness in cancer treatment.
Méthodes De Synthèse
The synthesis of HDAC inhibitors involves the reaction of an alcohol with a but-2-ynamide. The reaction is catalyzed by a base, and the resulting product is purified through column chromatography. The yield of the reaction is typically around 50%, and the purity of the product is confirmed through NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
HDAC inhibitors have been extensively studied for their potential applications in cancer treatment. They have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. HDAC inhibitors have also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to these treatments.
Propriétés
IUPAC Name |
N-[8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-2-3-11(16)14-12(10-15)4-6-13(7-5-12)17-8-9-18-13/h15H,4-10H2,1H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNJMCQJMCRSOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1(CCC2(CC1)OCCO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)
![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)

![N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365010.png)


![1-(benzylthio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2365014.png)
![3-Fluorosulfonyloxy-5-[(2S)-2-methylpyrrolidine-1-carbonyl]pyridine](/img/structure/B2365015.png)
![4-[5-(1H-imidazole-4-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2365016.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate](/img/structure/B2365019.png)

![N-[1-(2-chloro-4-fluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2365023.png)